4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid is a useful research compound. Its molecular formula is C16H25NO6 and its molecular weight is 327.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure which contributes to its unique biological properties. The molecular formula is C14H21N1O6 with a molecular weight of approximately 299.31 g/mol. The structure includes a tert-butoxycarbonyl group that enhances solubility and stability.
Table 1: Chemical Properties
Property | Value |
---|---|
Molecular Formula | C14H21N1O6 |
Molecular Weight | 299.31 g/mol |
CAS Number | 2490374-81-5 |
Purity | 95% |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, research on related sigma receptor modulators has shown promising results in inhibiting cancer cell proliferation. The compound's ability to interact with sigma receptors may play a crucial role in its anticancer activity.
- Case Study : In vitro studies demonstrated that derivatives of spirocyclic compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar effects.
The proposed mechanism involves the modulation of sigma receptors which are implicated in various cellular processes including apoptosis and cell cycle regulation. By binding to these receptors, the compound may alter intracellular signaling pathways, leading to reduced tumor growth.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the spirocyclic core.
- Introduction of the tert-butoxycarbonyl group.
- Aminomethylation to yield the final product.
Table 2: Synthesis Steps Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Cyclization | Bicyclic precursors |
2 | Protection | Tert-butoxycarbonyl chloride |
3 | Aminomethylation | Amines, coupling agents |
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-13(2,3)22-12(20)17-10-14-8-15(9-14,11(18)19)16(23-14)4-6-21-7-5-16/h4-10H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLYUQKDJOATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)CCOCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.